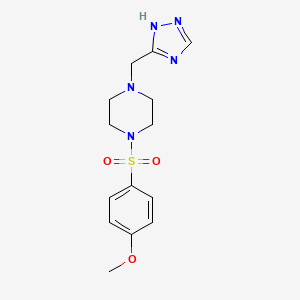![molecular formula C17H24ClN5 B6979214 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine](/img/structure/B6979214.png)
2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a chloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.
Introduction of the Chloropyrimidine Moiety: The final step involves the coupling of the piperidine-pyrazole intermediate with a chloropyrimidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-bromopyrimidine
- 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-fluoropyrimidine
- 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-iodopyrimidine
Uniqueness
The uniqueness of 2-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyrimidine moiety, in particular, allows for unique substitution reactions that are not possible with other halogenated derivatives.
Propriétés
IUPAC Name |
2-[1-[(1-tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-5-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5/c1-17(2,3)23-12-13(8-21-23)11-22-6-4-14(5-7-22)16-19-9-15(18)10-20-16/h8-10,12,14H,4-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPDWDPTMWTDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN2CCC(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2-Fluoro-3-methoxyphenyl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979141.png)
![2-[1-[(3-Ethyltriazol-4-yl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979153.png)
![1-(3-bromo-2-tert-butylsulfanylphenyl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B6979157.png)
![1-[(3-Bromo-2-tert-butylsulfanylphenyl)methyl]-3-(hydroxymethyl)piperidin-4-ol](/img/structure/B6979163.png)
![3-methyl-8-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonylquinoline](/img/structure/B6979171.png)
![4-[2-[3,6-dihydro-2H-pyran-5-ylmethyl(methyl)amino]-1-hydroxyethyl]benzonitrile](/img/structure/B6979173.png)
![3-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]sulfonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6979178.png)


![N-ethyl-4-[2-(2-methoxyethoxy)ethyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6979205.png)
![1-(2-bicyclo[2.2.2]octanyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]ethanamine](/img/structure/B6979216.png)
![2-[Methyl-[2-(3-methylphenoxy)ethyl]amino]-2-phenylacetic acid](/img/structure/B6979217.png)
![2-[1-[5-(Trifluoromethyl)thiophen-2-yl]sulfonylpiperidin-2-yl]oxan-4-amine](/img/structure/B6979221.png)
